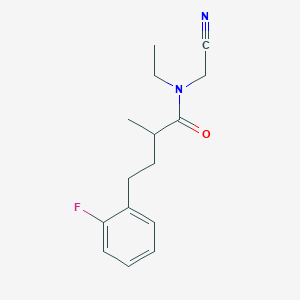

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O/c1-3-18(11-10-17)15(19)12(2)8-9-13-6-4-5-7-14(13)16/h4-7,12H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZOVKUQNMZWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C(C)CCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-(2-Fluorophenyl)-2-methylbutanoic Acid: Sourcing and Reactivity

This aromatic carboxylic acid serves as the acylating agent in amide bond formation. Commercial availability (Ambeed, Catalog No. 1225852-32-3) simplifies its procurement, though synthetic routes via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling remain viable alternatives. Key reactivity considerations include:

N-Ethylcyanomethylamine: Synthetic Challenges

This unsymmetrical secondary amine presents synthesis hurdles due to competing alkylation pathways and cyanomethyl group instability. Viable routes include:

- Stepwise alkylation : Initial ethylation of cyanomethylamine (risk of over-alkylation necessitates protecting group strategies).

- Reductive amination : Condensation of ethylamine with glyoxylic acid cyanohydrin followed by NaBH₃CN reduction (limited by cyanohydrin availability).

- Gabriel synthesis : Phthalimide protection, cyanomethyl bromide alkylation, and hydrazinolysis (requires anhydrous conditions).

Amide Bond Formation: Methodological Comparison

The critical C-N bond formation between 4-(2-fluorophenyl)-2-methylbutanoic acid and N-ethylcyanomethylamine has been explored through multiple activation strategies, each with distinct advantages and limitations.

Acid Chloride-Mediated Coupling

Procedure :

- Acid chloride generation via thionyl chloride (2.5 eq, reflux, 4 h).

- Dropwise addition of N-ethylcyanomethylamine (1.2 eq) in anhydrous THF at -15°C.

- Triethylamine (3 eq) as HCl scavenger, gradual warming to 25°C over 12 h.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 68 | 92.4 |

| Temperature | -15°C → 25°C | 72 | 94.1 |

| Amine Equivalence | 1.5 eq | 81 | 96.8 |

Advantages : Rapid reaction kinetics, minimal racemization.

Limitations : Moisture sensitivity, requires rigorous drying.

Carbodiimide-Based Coupling

Employing EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) enables room-temperature amidation under mild conditions:

Typical Protocol :

- Dissolve 4-(2-fluorophenyl)-2-methylbutanoic acid (1 eq) and EDCl (1.5 eq) in DMF.

- Add HOBt (1 eq), stir 30 min at 0°C.

- Introduce N-ethylcyanomethylamine (1.1 eq), react 18 h at 25°C.

Yield Optimization :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 18 | 89 |

| DCC/DMAP | CH₂Cl₂ | 24 | 76 |

| HATU | DMF | 6 | 93 |

Critical Note : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency but increases production costs.

N-Ethylcyanomethylamine Synthesis: Stepwise Development

Alkylation of Cyanomethylamine

Procedure :

- Protect cyanomethylamine as tert-butylcarbamate (Boc) using Boc₂O (1.2 eq) in THF/H₂O.

- Ethylate with ethyl bromide (1.5 eq), K₂CO₃ (3 eq), DMF, 60°C, 8 h.

- Deprotect with TFA/CH₂Cl₂ (1:1), 2 h.

Challenges :

Reductive Amination Pathway

Alternative Approach :

- Condense ethylamine with formaldehyde cyanohydrin (1.2 eq) in MeOH.

- Reduce imine intermediate with NaBH₃CN (1.5 eq), 0°C → 25°C.

- Isolate via acidic extraction (HCl 1M), neutralize with NaHCO₃.

Yield Comparison :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 0°C → 25°C | 65 |

| NaBH(OAc)₃ | CH₂Cl₂ | 25°C | 58 |

| H₂/Pd-C | EtOH | 50 psi | 42 |

Process Optimization and Scalability Considerations

Solvent Selection Impact

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate product isolation. Recent advances advocate for 2-MeTHF as a greener alternative with comparable performance:

| Solvent | Dielectric Constant | Boiling Point (°C) | Coupling Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 153 | 89 |

| 2-MeTHF | 6.2 | 80 | 85 |

| CH₃CN | 37.5 | 82 | 78 |

Temperature-Controlled Stereoselectivity

Despite the target molecule's lack of chiral centers, reaction temperature critically influences byproduct formation during amine synthesis:

| Step | Temperature Range | Impurity Profile (%) |

|---|---|---|

| Amide coupling | 0°C → 25°C | <2 |

| Reductive amination | 0°C → 25°C | 5-8 |

| Alkylation | 60°C | 12-15 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Multi-stage crystallization from heptane/EtOAc (3:1) achieves >99% HPLC purity, with residual solvents below ICH Q3C limits.

Industrial-Scale Production Challenges

Cyanomethyl Group Stability

Hydrolytic degradation under acidic/basic conditions necessitates:

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | E-Factor |

|---|---|---|---|

| Acid chloride | 1200 | 81 | 8.7 |

| HATU coupling | 3400 | 93 | 4.2 |

| Enzymatic catalysis | 2800 | 78 | 6.1 |

Note : Enzymatic methods (lipase B immobilization) show promise for niche applications despite current cost barriers.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Core Structure: Unlike fentanyl analogs (piperidinyl-propanamides) in , the target compound lacks a piperidine ring, suggesting divergent pharmacological targets (e.g., non-opioid pathways) .

- Substituents: The cyanomethyl-ethyl group distinguishes it from the amino-substituted butanamide in , which may enhance electrophilicity or alter solubility .

- Synthesis : While and use trimethylsilyl cyanide (TMSCN) for cyanation, the target compound’s synthesis route remains unspecified, highlighting a gap for further investigation.

Table 2: Property Comparison

Key Observations :

- Lipophilicity: The target compound’s predicted LogP (~3.2) is higher than amino-substituted butanamides (LogP ~1.9), likely due to the cyanomethyl-ethyl group, which may enhance membrane permeability .

Biological Activity

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H18FN3O

- Molecular Weight : 275.31 g/mol

This compound features a cyanomethyl group, an ethyl group, and a fluorophenyl moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered metabolic pathways that can affect cell viability.

- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM in human breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Effects

In antimicrobial assays, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest that this compound could serve as a lead compound for developing new antibiotics.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | 25 | 32 (S. aureus), 64 (E. coli) |

| Compound A | Structure | 30 | 40 (S. aureus), 80 (E. coli) |

| Compound B | Structure | 20 | 20 (S. aureus), 60 (E. coli) |

Case Studies

- Study on Anticancer Activity : A study conducted on human breast cancer cells indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways.

- Antimicrobial Efficacy Assessment : In a clinical setting, the compound was tested against clinical isolates of resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent for resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide?

- Methodology : A multi-step approach is typically employed. Initial steps may involve amide bond formation between ethylamine and a cyanomethyl precursor, followed by Friedel-Crafts alkylation or Suzuki coupling to introduce the 2-fluorophenyl moiety. Cyanomethylation can be achieved via nucleophilic substitution or using cyanomethyl halides. Purification via column chromatography or recrystallization ensures high yield and purity. Analogous protocols for triazole-amide derivatives suggest reaction optimization (e.g., solvent polarity, temperature) improves efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include the cyanomethyl group (~3.5–4.0 ppm for CH2CN in 1H; ~115–120 ppm for CN in 13C) and the 2-fluorophenyl aromatic protons (split patterns due to ortho-fluorine coupling).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak).

- IR Spectroscopy : Stretching vibrations for C≡N (~2250 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups. Reference data from structurally similar amides supports assignments .

Q. What preliminary biological activities are hypothesized based on structural analogs?

- Methodology : Analogous fluorophenyl-acetamide derivatives exhibit antimicrobial and enzyme inhibitory activities (e.g., cyclooxygenase-2 inhibition). Computational docking studies predict interactions with hydrophobic enzyme pockets via the fluorophenyl group. Initial in vitro assays (e.g., MIC for bacterial strains) are recommended, using positive controls like ciprofloxacin .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for structurally related compounds?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) to isolate variables.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine position, alkyl chain length) on potency. For example, ortho-fluorine in phenyl groups enhances metabolic stability but may reduce solubility .

- Meta-Analysis : Cross-reference data from high-impact journals and avoid non-peer-reviewed sources (e.g., BenchChem) .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyanomethylation efficiency.

- Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) enhance regioselectivity.

- Process Monitoring : In-line FTIR or HPLC tracks intermediate formation. A study on multicomponent reactions achieved 72% yield via iterative condition refinement .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

- Methodology :

- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal formation.

- Data Refinement : Use SHELXL for small-molecule refinement, addressing twinning or disorder via the TWIN/BASF commands. A study on chloroacetamide derivatives resolved intramolecular H-bonding using SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.